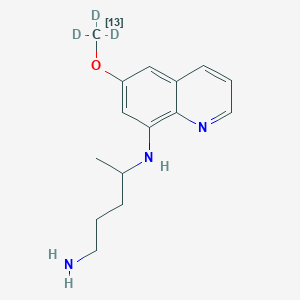

Primaquine-13CD3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H21N3O |

|---|---|

Peso molecular |

263.36 g/mol |

Nombre IUPAC |

4-N-[6-(trideuterio(113C)methoxy)quinolin-8-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2+1D3 |

Clave InChI |

INDBQLZJXZLFIT-JVXUGDAPSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |

SMILES canónico |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Primaquine-13CD3: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primaquine (B1584692), an 8-aminoquinoline (B160924) derivative, is a crucial antimalarial drug renowned for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse of malaria.[1] Isotopically labeled analogs of primaquine, such as Primaquine-13CD3, are invaluable tools in pharmaceutical research, particularly in studies involving drug metabolism, pharmacokinetics (DMPK), and as internal standards for quantitative bioanalysis. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of primaquine, containing one Carbon-13 (¹³C) atom and three deuterium (B1214612) (D or ²H) atoms. This labeling is typically in the methoxy (B1213986) group attached to the quinoline (B57606) ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | N4-(6-(methoxy-¹³C, d₃)-8-quinolinyl)-1,4-pentanediamine | - |

| Molecular Formula | C₁₄¹³CH₁₈D₃N₃O | [2] |

| Molecular Weight | 263.36 g/mol | [2] |

| CAS Number | Not explicitly available for this specific isotopologue. The unlabeled free base is 90-34-6. | - |

| Appearance | Expected to be a yellow to orange crystalline solid, similar to unlabeled primaquine. | General knowledge |

| Melting Point | Not experimentally determined for this compound. Unlabeled primaquine diphosphate (B83284) melts at 205-206 °C. | General knowledge |

| Boiling Point | Not experimentally determined. | General knowledge |

| Solubility | Expected to have similar solubility to unlabeled primaquine. The diphosphate salt is soluble in water. | General knowledge |

Experimental Protocols

Synthesis of this compound

A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, a general strategy for the synthesis of isotopically labeled primaquine involves the use of labeled precursors. For this compound, this would involve the use of ¹³C,d₃-labeled methyl iodide to introduce the labeled methoxy group onto the quinoline ring. A representative synthesis for unlabeled primaquine, which can be adapted, involves the condensation of 6-methoxy-8-aminoquinoline with 1-phthalimido-4-bromopentane, followed by the removal of the phthalyl group.[3]

Representative Synthesis Workflow:

To synthesize this compound, one would start with a precursor to 6-methoxy-8-aminoquinoline where the methoxy group is absent and introduce the ¹³C,d₃-methoxy group using a labeled methylating agent.

Purification

Purification of this compound would typically involve standard chromatographic techniques.

Protocol:

-

Crude Product Preparation: The reaction mixture is concentrated under reduced pressure.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica (B1680970) gel. The elution is typically performed with a gradient of dichloromethane (B109758) and methanol.

-

Solvent Removal: Fractions containing the pure product are combined and the solvent is removed under vacuum.

-

Final Product Characterization: The purity of the final product is assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

Metabolic Pathways

The metabolism of primaquine is complex and primarily occurs in the liver. The isotopic labeling in this compound is not expected to alter the metabolic pathways significantly. The three main metabolic pathways are:

-

Direct Conjugation: Glucuronidation of the primary or secondary amine.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP2D6, mediate the hydroxylation of the quinoline ring.

-

Oxidative Deamination: Monoamine oxidase (MAO) catalyzes the deamination of the primary amine in the side chain to form the major metabolite, carboxyprimaquine.[4]

Metabolic Pathway of Primaquine:

Analytical Methods

The analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method.

LC-MS/MS Method for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 264.3. The product ions would be selected based on fragmentation studies, but would be shifted by +4 Da compared to unlabeled primaquine.

-

Unlabeled Primaquine (for comparison): Precursor ion [M+H]⁺ = m/z 260.2. Product ions are typically around m/z 175.1 and 243.1.[5]

-

Table 2: Representative LC-MS/MS Method Validation Parameters for Primaquine

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL in plasma |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 80% |

Spectroscopic Data

-

¹³C NMR Spectroscopy: The spectrum will be similar to unlabeled primaquine, with the key difference being the signal for the methoxy carbon. In this compound, this carbon will appear as a singlet (due to the absence of ¹H coupling) and its chemical shift may be slightly altered compared to the natural abundance ¹³C signal in unlabeled primaquine. The chemical shifts of other carbons in the molecule are expected to be largely unaffected.[6][7]

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will be shifted by +4 Da compared to unlabeled primaquine due to the presence of one ¹³C and three deuterium atoms. The fragmentation pattern is expected to be similar, with fragments containing the labeled methoxy group also showing a +4 Da shift.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of unlabeled primaquine. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹), but these may be difficult to distinguish from other signals in the fingerprint region.

Conclusion

This compound is an essential tool for advanced research in drug development and metabolism. This guide provides a foundational understanding of its chemical properties, metabolic fate, and analytical methodologies. While specific experimental data and detailed synthesis protocols are not widely published, the information provided, based on the well-characterized unlabeled compound, offers a robust starting point for researchers and scientists working with this important isotopically labeled molecule. Further experimental characterization of this compound would be beneficial to the scientific community.

References

- 1. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Primaquine: metabolism by microorganisms and 13C nuclear magnetic resonance assignments - PMC [pmc.ncbi.nlm.nih.gov]

Primaquine-13CD3: An In-depth Technical Guide to its Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action studies of Primaquine (B1584692), with a focus on investigations utilizing isotopically labeled Primaquine-13CD3 and similar variants. Primaquine, an 8-aminoquinoline (B160924), is a crucial antimalarial drug renowned for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of malaria. However, its precise mechanism of action and metabolic activation pathways are still not fully elucidated. The use of stable isotope-labeled primaquine has been instrumental in advancing our understanding of its biotransformation and identifying key metabolites responsible for its therapeutic efficacy and associated hemolytic toxicity.

Core Mechanism of Action

The antimalarial activity of primaquine is not exerted by the parent drug itself but by its metabolites. The prevailing hypothesis is that primaquine's mechanism of action involves two primary pathways: the generation of reactive oxygen species (ROS) and interference with the parasite's mitochondrial electron transport chain.[1][2]

Metabolic activation, primarily mediated by cytochrome P450 2D6 (CYP2D6), is essential for the formation of redox-active metabolites. These metabolites are believed to induce oxidative stress within the parasite, leading to damage of cellular components and ultimately, cell death.[3][4] Studies have shown that individuals with poor CYP2D6 metabolizer phenotypes may experience treatment failure, highlighting the critical role of this enzyme in primaquine's efficacy.[5]

Metabolic Activation and Pathways

The biotransformation of primaquine is complex, involving multiple enzymatic pathways. The use of 13C-labeled primaquine has been pivotal in identifying and quantifying its various metabolites in both in vitro and in vivo systems.[6][7]

Key Metabolic Pathways

The metabolism of primaquine can be broadly categorized into three main pathways:

-

Pathway 1: Cytochrome P450-Mediated Hydroxylation: This is considered the primary activation pathway leading to the formation of hydroxylated metabolites. CYP2D6 is the key enzyme responsible for generating phenolic metabolites, which are precursors to redox-cycling quinone-imines. These quinone-imine metabolites are thought to be the primary mediators of both the antimalarial activity and the hemolytic toxicity of primaquine.[2][8][9]

-

Pathway 2: Monoamine Oxidase (MAO)-Mediated Deamination: This pathway leads to the formation of carboxyprimaquine, the major plasma metabolite. While carboxyprimaquine itself is generally considered inactive, this pathway represents a significant route of primaquine clearance.[3][10]

-

Pathway 3: Direct Conjugation: Primaquine can also undergo direct conjugation with glucuronic acid, glucose, or other moieties to form various conjugates.[10][11]

The interplay between these pathways determines the overall pharmacokinetic profile and the balance between therapeutic efficacy and toxicity of primaquine.

Signaling Pathway of Primaquine Bioactivation and Action

Caption: Metabolic activation of this compound in the host and its proposed mechanism of action in the malaria parasite.

Quantitative Data from Isotope-Labeling Studies

The use of stable isotope-labeled primaquine has enabled precise quantification of the parent drug and its metabolites, providing valuable insights into its pharmacokinetics and metabolism.

| Parameter | Value | Enantiomer | Experimental System | Reference |

| Vmax (μmol/min/mg) | 0.98 | (+)-(S)-primaquine | Recombinant human CYP2D6 | [9] |

| 0.42 | (-)-(R)-primaquine | Recombinant human CYP2D6 | [9] | |

| 0.75 | (±)-primaquine | Recombinant human CYP2D6 | [9] | |

| Km (μM) | 33.1 | (+)-(S)-primaquine | Recombinant human CYP2D6 | [9] |

| 21.6 | (-)-(R)-primaquine | Recombinant human CYP2D6 | [9] | |

| 24.2 | (±)-primaquine | Recombinant human CYP2D6 | [9] | |

| Metabolism Rate | 50% depletion in 120 min | (+)-(S)-primaquine | Recombinant human CYP2D6 | [9] |

| 30% depletion in 120 min | (-)-(R)-primaquine | Recombinant human CYP2D6 | [9] |

Table 1: Enantioselective Metabolism of Primaquine by Human CYP2D6.

| Analyte | Linearity Range (ng/mL) | Extraction Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Primaquine & 11 Metabolites | 1 - 500 | 90.1 - 112.9 | < 9.8 | < 10.7 |

Table 2: Validation Parameters for Quantification of Primaquine and its Metabolites in Human Urine by UPLC-MS/MS. [1]

Experimental Protocols

The following are detailed methodologies for key experiments involving isotopically labeled primaquine.

In Vitro Metabolism with Human Hepatocytes

Objective: To identify and profile the metabolites of primaquine formed in a system that closely mimics human liver metabolism.

Protocol:

-

Preparation of Labeled Primaquine: A 1:1 (w/w) mixture of 13C6-Primaquine and unlabeled Primaquine is prepared.[6]

-

Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media (e.g., Williams' E medium supplemented with serum and growth factors).

-

Incubation: The hepatocyte cultures are incubated with the 13C6-Primaquine/Primaquine mixture at a specific concentration (e.g., 10 µM) for various time points (e.g., 0, 4, 24 hours).

-

Sample Collection: At each time point, both the culture medium and the hepatocytes are collected separately.

-

Metabolite Extraction:

-

Medium: Proteins in the medium are precipitated with a cold organic solvent (e.g., acetonitrile). The supernatant is collected after centrifugation.

-

Hepatocytes: The cells are lysed, and proteins are precipitated. The supernatant containing the intracellular metabolites is collected.

-

-

LC-MS/MS Analysis: The extracted samples are analyzed using an ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) system.[6][7]

-

Data Analysis: Metabolites are identified by their characteristic twin mass peaks with a mass difference of 6 Da (originating from the 13C6-label), their retention times, and their MS/MS fragmentation patterns.[6][9]

In Vivo Pharmacokinetic and Metabolite Profiling in Mice

Objective: To determine the pharmacokinetic parameters and tissue distribution of primaquine and its metabolites in an animal model.

Protocol:

-

Animal Model: Male albino mice are used for the study.

-

Dosing: A 50:50 mixture of 12C- and 13C-labeled primaquine enantiomers (e.g., S-(+)-PQ and R-(-)-PQ) is administered orally to the mice at a specific dose (e.g., 45 mg/kg).[12]

-

Sample Collection: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, groups of mice are euthanized, and blood and various tissues (liver, spleen, lungs, kidneys, brain) are collected.[12]

-

Sample Processing:

-

Blood: Plasma is separated by centrifugation.

-

Tissues: Tissues are homogenized and extracted with an appropriate organic solvent to isolate the drug and its metabolites.

-

-

UPLC/MS Analysis: The plasma and tissue extracts are analyzed by UPLC/MS to quantify the concentrations of primaquine and its metabolites. The use of isotopically labeled internal standards is crucial for accurate quantification.[12]

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonLin) to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.[12]

Experimental Workflow for Metabolite Identification

Caption: A generalized experimental workflow for the identification of this compound metabolites.

Conclusion

The application of stable isotope labeling, particularly with variants like this compound, has been a cornerstone in unraveling the complex metabolic pathways of primaquine. These studies have definitively established the critical role of CYP2D6-mediated metabolism in the bioactivation of primaquine and have provided a quantitative framework for understanding its enantioselective disposition. The detailed experimental protocols and the wealth of data generated from these investigations are invaluable for the continued development of safer and more effective 8-aminoquinoline antimalarials. Further research focusing on the specific downstream targets of the reactive quinone-imine metabolites will be crucial for a complete understanding of primaquine's mechanism of action and for the rational design of next-generation drugs with improved therapeutic indices.

References

- 1. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetics of primaquine and its metabolites in African males | springermedizin.de [springermedizin.de]

- 4. m.youtube.com [m.youtube.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Profiling primaquine metabolites in primary human hepatocytes using UHPLC-QTOF-MS with 13C stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective metabolism of primaquine by human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Primaquine-13CD3 for In Vitro Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Primaquine-13CD3, a stable isotope-labeled analog of the antimalarial drug primaquine (B1584692), for in vitro metabolism studies. The incorporation of a heavy isotope signature allows for precise tracking and quantification of the parent drug and its metabolites, overcoming challenges associated with complex biological matrices.

Introduction to Primaquine and the Role of Stable Isotope Labeling

Primaquine is an 8-aminoquinoline (B160924) drug crucial for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. Its therapeutic efficacy and hemolytic toxicity are linked to its complex metabolism, primarily in the liver. Understanding these metabolic pathways is critical for optimizing its clinical use and developing safer alternatives.

Stable isotope labeling, using isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (D), is a powerful technique in drug metabolism research. This compound, with its distinct mass shift, enables researchers to:

-

Unambiguously identify drug-related material in complex biological samples using mass spectrometry.

-

Differentiate metabolites from endogenous compounds , reducing the risk of false positives.

-

Quantify the parent drug and its metabolites with high accuracy and sensitivity.

-

Elucidate metabolic pathways by tracing the isotopic label through various biotransformations.

Synthesis of this compound

The synthesis of this compound involves the introduction of one carbon-13 atom and three deuterium atoms into the primaquine molecule. A plausible synthetic route can be adapted from established methods for synthesizing isotopically labeled primaquine analogs. One common strategy involves the reductive amination of a suitable ketone precursor with a labeled amine. For this compound, this could involve the use of a deuterated and ¹³C-labeled methylamine (B109427) source in the final steps of the synthesis. The precise placement of the labels is crucial for ensuring the stability of the isotopes during metabolism and for accurate interpretation of mass spectrometry data.

In Vitro Metabolism of Primaquine

The in vitro metabolism of primaquine is complex, involving multiple enzymatic systems and resulting in a variety of metabolites. The two primary metabolic pathways are:

-

Oxidative Deamination: This pathway is initiated by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate which is subsequently oxidized to carboxyprimaquine, the major plasma metabolite.[1]

-

CYP450-Mediated Hydroxylation: Cytochrome P450 enzymes, particularly CYP2D6, play a critical role in the hydroxylation of the quinoline (B57606) ring at various positions (e.g., 2, 4, and 5).[2] The 5-hydroxyprimaquine (B3272956) metabolite is considered to be a key precursor to the pharmacologically active and potentially toxic quinone-imine species.[3]

These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation.

Metabolic Pathways of Primaquine

The following diagram illustrates the major metabolic pathways of primaquine.

Experimental Protocols for In Vitro Metabolism Studies

This section outlines a general protocol for studying the metabolism of this compound using human liver microsomes.

Incubation with Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <0.5%).

-

In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM, and the NADPH regenerating system at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding this compound to the pre-warmed mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., 2-3 volumes of ACN). This precipitates the proteins and stops the enzymatic activity.

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolism study using this compound.

Data Presentation and Analysis

The use of this compound simplifies the analysis of complex LC-MS/MS data. The characteristic isotopic signature allows for the selective detection of drug-related peaks.

Metabolic Stability

Metabolic stability is typically assessed by monitoring the disappearance of the parent drug over time. The data can be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: In Vitro Metabolic Stability of Primaquine in Human Liver Microsomes

| Parameter | Value | Reference |

| Incubation System | Human Liver Microsomes | [4] |

| Primaquine Concentration | 1 µM | [4] |

| Microsomal Protein | 0.5 mg/mL | |

| Half-life (t½) | ~30-60 min (species dependent) | General literature |

| Intrinsic Clearance (CLint) | Varies significantly with CYP2D6 genotype |

Metabolite Identification and Quantification

Metabolites are identified by searching for the expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) relative to the isotopic cluster of the parent this compound.

Table 2: Major Metabolites of Primaquine Identified in In Vitro Systems

| Metabolite | Biotransformation | In Vitro System | Key Enzyme(s) | Reference |

| Carboxyprimaquine | Oxidative Deamination | Human Liver Microsomes, Hepatocytes | MAO-A, ALDH | |

| 5-Hydroxyprimaquine | Hydroxylation | Human Liver Microsomes, Recombinant CYP2D6 | CYP2D6 | |

| Primaquine-5,6-orthoquinone | Oxidation of 5-OH-PQ | Recombinant CYP2D6 | CYP2D6 | |

| Primaquine Glucuronide | Glucuronidation | Human Hepatocytes | UGTs |

Enzyme Kinetics

For key metabolic pathways, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by incubating with varying substrate concentrations.

Table 3: Enzyme Kinetic Parameters for CYP2D6-Mediated Metabolism of Primaquine Enantiomers

| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| (±)-Primaquine | 24.2 | 0.75 | |

| (+)-Primaquine | 33.1 | 0.98 | |

| (-)-Primaquine | 21.6 | 0.42 |

Note: This data is for the enantiomers of primaquine, as specific kinetic data for this compound was not available. The metabolism of the racemate is presented for comparison.

Conclusion

This compound is an invaluable tool for the in-depth in vitro investigation of primaquine metabolism. Its use in conjunction with modern analytical techniques such as high-resolution mass spectrometry provides a robust platform for elucidating metabolic pathways, quantifying metabolites, and assessing the metabolic stability of this important antimalarial drug. The data generated from such studies are essential for understanding the drug's efficacy and toxicity profiles, and for guiding the development of new and safer antimalarial agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Primaquine metabolism by human liver microsomes: effect of other antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of Primaquine-¹³CD₃ in Exploratory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of Primaquine-¹³CD₃, a stable isotope-labeled analog of the antimalarial drug primaquine (B1584692). This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its use in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis.

Introduction

Primaquine (PQ) is a crucial drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria, preventing relapse by eradicating dormant liver-stage hypnozoites. Understanding its complex metabolism and pharmacokinetics is paramount for optimizing its efficacy and mitigating its primary dose-limiting toxicity—hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The use of stable isotope-labeled (SIL) compounds, such as Primaquine-¹³CD₃, is a powerful tool in drug development and clinical pharmacology. The incorporation of a heavy isotope (Carbon-13) and deuterium (B1214612) (in the methoxy (B1213986) group) creates a molecule that is chemically identical to the parent drug but has a distinct mass, making it an ideal internal standard for mass spectrometry-based quantification.

Core Applications of Primaquine-¹³CD₃

The primary application of Primaquine-¹³CD₃ in exploratory research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. It allows for the accurate and precise measurement of primaquine and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates by correcting for variability during sample preparation and analysis.

Key Advantages of Using Primaquine-¹³CD₃ as an Internal Standard:

-

Minimization of Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As Primaquine-¹³CD₃ is chemically identical to primaquine, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL IS is added at the beginning of the sample preparation process and is affected in the same way as the unlabeled analyte.

-

Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the variability in the analytical method is significantly reduced, leading to more reliable and reproducible quantitative data.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of primaquine in human plasma using Primaquine-¹³CD₃ as an internal standard with LC-MS/MS. This protocol is a composite based on established methodologies for the bioanalysis of primaquine using stable isotope dilution techniques.

Sample Preparation: Protein Precipitation and Phospholipid Removal

This method is suitable for the extraction of primaquine from plasma samples.

Materials:

-

Human plasma samples

-

Primaquine-¹³CD₃ internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (B52724) with 1% formic acid

-

Phospholipid removal solid-phase extraction (SPE) plate

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Primaquine-¹³CD₃ internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a phospholipid removal SPE plate.

-

Apply vacuum to pass the supernatant through the SPE plate.

-

Elute the analytes with an appropriate solvent, and then dilute the eluent with 200 µL of a solution containing methanol and 20 mM ammonium formate (75:25, v/v).

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., Hypersil Gold 100 mm × 4.6 mm, 3 µm).

-

Mobile Phase A: 10 mM ammonium acetate (B1210297) buffer, pH 3.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: An appropriate gradient program to separate primaquine from its metabolites and other endogenous components.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Primaquine: m/z 260.2 → 175.1

-

Primaquine-¹³CD₃: m/z 264.2 → 175.1 (Note: The exact mass shift will depend on the labeling pattern. For ¹³C and 3xD, the mass shift would be +4. The fragment is assumed to be the same in this example).

-

-

Collision Energy: Optimized for each transition (e.g., 30 eV).

-

Other Parameters: Source temperature, gas flows, and voltages should be optimized for the specific instrument used.

Data Presentation: Pharmacokinetic Parameters of Primaquine

The use of Primaquine-¹³CD₃ as an internal standard enables the generation of high-quality pharmacokinetic data. The tables below summarize key pharmacokinetic parameters of primaquine from studies in healthy human volunteers.

Table 1: Single Dose Pharmacokinetics of Primaquine (45 mg oral dose) in Healthy Volunteers

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 124 | 38 |

| Tmax (h) | 2.6 | 1.1 |

| AUC₀₋₂₄ (ng·h/mL) | 754 | 226 |

| t½ (h) | 6.2 | 1.7 |

| CL/F (L/h) | 65.4 | 19.8 |

| Vd/F (L) | 569 | 165 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Linearity of Primaquine Pharmacokinetics after Single Oral Doses

| Dose (mg) | AUC₀₋inf (ng·h/mL) |

| 15 | 245 ± 75 |

| 30 | 512 ± 158 |

| 45 | 789 ± 245 |

AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± SD.[1]

Visualizations: Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of Primaquine-¹³CD₃.

Primaquine Metabolism

Primaquine undergoes extensive metabolism in the liver, primarily through two main pathways: cytochrome P450 (CYP) mediated oxidation and monoamine oxidase (MAO) mediated deamination.

References

Primaquine-13CD3 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotope-labeled Primaquine-13CD3 as a tracer in metabolic studies. This powerful technique offers significant advantages in elucidating the complex metabolic pathways of primaquine (B1584692), a critical drug for the radical cure of Plasmodium vivax and P. ovale malaria. By tracing the fate of the labeled compound, researchers can gain precise insights into its absorption, distribution, metabolism, and excretion (ADME) properties, contributing to a better understanding of its efficacy and toxicity profiles.

Introduction to Primaquine Metabolism and the Role of Stable Isotope Tracers

Primaquine (PQ) undergoes extensive and complex metabolism in the body, which is crucial for both its therapeutic efficacy and its potential for inducing hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6, and monoamine oxidase A (MAO-A). These enzymatic reactions lead to the formation of a variety of metabolites, some of which are believed to be responsible for the drug's anti-malarial activity and others for its toxic effects.

The use of stable isotope-labeled compounds, such as this compound, provides a robust method for tracking the parent drug and its metabolites through these complex pathways. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies. The mass shift introduced by the heavy isotopes allows for the unambiguous identification and quantification of drug-related material in complex biological matrices using mass spectrometry, distinguishing them from endogenous compounds.

Synthesis of this compound

The synthesis of this compound, specifically [¹³C₆]-Primaquine where the six carbons of the benzene (B151609) ring of the quinoline (B57606) core are labeled, is a multi-step process. A representative synthesis is a seven-step process starting from [¹³C₆]-anisole.

Representative Synthetic Scheme:

A detailed, step-by-step protocol for the synthesis of [¹³C₆]-Primaquine can be complex and proprietary. However, a general representative pathway based on published literature involves the following key transformations:

-

Nitration of [¹³C₆]-anisole: Introduction of a nitro group to the labeled aromatic ring.

-

Reduction of the nitro group: Conversion of the nitro group to an amino group.

-

Skraup synthesis or related quinoline synthesis: Construction of the quinoline ring system from the labeled aniline (B41778) derivative.

-

Introduction of the amino group at the 8-position: Formation of 8-amino-6-methoxy-[¹³C₆]-quinoline.

-

Synthesis of the N-(4-oxopentyl)phthalimide side chain: Preparation of the side chain that will be attached to the quinoline core.

-

Reductive amination: Coupling of the 8-aminoquinoline (B160924) core with the side chain to form the protected primaquine analogue.

-

Deprotection: Removal of the phthalimide (B116566) protecting group, typically with hydrazine, to yield the final [¹³C₆]-Primaquine product.

Data Presentation: Pharmacokinetics of Primaquine and its Metabolites

The use of this compound as a tracer allows for the precise determination of the pharmacokinetic profiles of the parent drug and its metabolites. Below are representative tables summarizing key pharmacokinetic parameters from a study in mice administered a 50:50 mixture of ¹²C- and ¹³C-labeled primaquine enantiomers. This co-administration allows for the direct comparison of the metabolic fate of the labeled tracer.

Table 1: Plasma Pharmacokinetic Parameters of Primaquine Enantiomers in Mice

| Parameter | S-(+)-Primaquine | R-(-)-Primaquine |

| Cmax (µg/mL) | ~1.6 | ~0.6 |

| Tmax (h) | 1 | 0.5 |

| AUC₀-last (µg·h/mL) | 1.6 | 0.6 |

| T½ (h) | 1.9 | 0.45 |

Data synthesized from a study in mice orally dosed with 45 mg/kg of a 1:1 mixture of ¹²C- and ¹³C-labeled enantiomers.

Table 2: Tissue Distribution of Primaquine Enantiomers in Mice at Tmax

| Tissue | S-(+)-Primaquine Concentration (relative to plasma) | R-(-)-Primaquine Concentration (relative to plasma) |

| Liver | ~100x | ~40x |

| Spleen | ~2x | Higher than plasma |

| Kidneys | ~6x | Higher than plasma |

| Lungs | ~49x | Higher than plasma |

Concentrations are expressed as multiples of the Cmax observed in plasma.

Table 3: Major Metabolites Identified in Plasma and Tissues

| Metabolite | Primary Generating Enantiomer | Location Found |

| Carboxyprimaquine (cPQ) | R-(-)-Primaquine | Plasma, Liver, other tissues |

| Primaquine ortho-quinone (POQ) | S-(+)-Primaquine | Red Blood Cells |

| Primaquine N-carbamoyl glucuronide | S-(+)-Primaquine | Plasma |

| Hydroxy-primaquine glucuronides | S-(+)-Primaquine | Plasma |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a tracer.

In Vivo Metabolic Study in Animal Models (e.g., Mice)

-

Animal Model: Male Albino ND4 Swiss mice.

-

Dosing Solution Preparation: Prepare a solution of this compound (or a 1:1 mixture with unlabeled primaquine) in a suitable vehicle (e.g., sterile water or a suspension agent).

-

Dosing: Administer a single oral dose of the primaquine solution to the mice (e.g., 45 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose, euthanize a subset of animals and collect blood via cardiac puncture into heparinized tubes. Harvest tissues of interest (liver, spleen, lungs, kidneys, brain).

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma.

-

Tissues: Homogenize the collected tissues in a suitable buffer.

-

-

Storage: Store all samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation:

-

To a 100 µL aliquot of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of a related compound).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UHPLC-QTOF-MS Analytical Method

-

Instrumentation: A high-resolution mass spectrometer such as a Waters ACQUITY UPLC system coupled to a Xevo QTOF-MS.

-

Chromatographic Column: A reversed-phase column suitable for separating polar and non-polar compounds (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 2% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds with a range of polarities.

-

Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: ~3.0 kV.

-

Source Temperature: ~120 °C.

-

Desolvation Temperature: ~350 °C.

-

Collision Energy: A low collision energy (e.g., 6 eV) for full scan MS to detect the parent ions and a higher collision energy ramp (e.g., 15-40 eV) for MS/MS to generate fragment ions for structural confirmation.

-

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in a data-dependent MS/MS mode to automatically trigger fragmentation of the most intense ions. The presence of the ¹³C₆-label will result in a characteristic mass shift of 6 Da for the parent drug and its metabolites containing the quinoline ring, facilitating their identification.

Mandatory Visualizations

Metabolic Pathways of Primaquine

Caption: Metabolic pathways of primaquine.

Experimental Workflow for a this compound Tracer Study

Caption: Experimental workflow for a this compound tracer study.

Conclusion

The use of this compound as a metabolic tracer is an invaluable tool in drug development and clinical research. It allows for the precise and unambiguous identification and quantification of primaquine and its numerous metabolites in biological systems. The detailed experimental protocols and data analysis workflows outlined in this guide provide a framework for researchers to design and execute robust metabolic studies. The insights gained from such studies are critical for optimizing the therapeutic use of primaquine, minimizing its toxicity, and developing safer and more effective antimalarial therapies.

The Role of CYP2D6 in the Metabolism of Primaquine-13CD3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of primaquine (B1584692), with a focus on its isotopically labeled form, Primaquine-13CD3. Primaquine is an essential therapeutic agent for the radical cure of Plasmodium vivax and P. ovale malaria, and its efficacy is intrinsically linked to its metabolic activation by CYP2D6.[1][2][3] Understanding this metabolic pathway is crucial for optimizing treatment strategies, particularly in diverse patient populations with varying CYP2D6 genotypes. The use of stable isotope-labeled this compound in research facilitates precise pharmacokinetic and metabolic studies.

Primaquine Metabolism and the Central Role of CYP2D6

Primaquine is a prodrug that undergoes extensive metabolism to exert its anti-malarial effects.[1] The metabolic activation of primaquine is primarily mediated by the CYP2D6 enzyme, which is responsible for the hydroxylation of the quinoline (B57606) ring.[4] This process leads to the formation of active metabolites, such as 5-hydroxyprimaquine, which are believed to be responsible for the drug's therapeutic activity against the dormant liver stages (hypnozoites) of the malaria parasite.

The metabolic pathways of primaquine can be broadly categorized into two main routes:

-

CYP2D6-mediated hydroxylation: This pathway is crucial for the formation of the active hydroxylated metabolites.

-

Monoamine oxidase (MAO-A)-mediated deamination: This pathway leads to the formation of the inactive metabolite, carboxyprimaquine.

Genetic variations in the CYP2D6 gene can significantly impact the enzyme's activity, leading to different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. Individuals with reduced CYP2D6 function may not effectively convert primaquine to its active metabolites, potentially leading to treatment failure.

Quantitative Data on Primaquine Metabolism by CYP2D6

The metabolism of primaquine by CYP2D6 is enantioselective, meaning the two enantiomers of primaquine, (+)-(S)-primaquine and (-)-(R)-primaquine, are metabolized at different rates and yield different metabolite profiles. The following table summarizes the kinetic parameters for the metabolism of racemic primaquine and its individual enantiomers by recombinant human CYP2D6.

| Substrate | Vmax (μmol/min/mg) | Km (μM) |

| (±)-Primaquine | 0.75 | 24.2 |

| (+)-(S)-Primaquine | 0.98 | 33.1 |

| (-)-(R)-Primaquine | 0.42 | 21.6 |

Data sourced from Fasinu et al., 2014.

Experimental Protocols

In Vitro Metabolism of Primaquine with Recombinant CYP2D6

This protocol describes the general procedure for studying the metabolism of primaquine using recombinant human CYP2D6 supersomes.

Materials:

-

Primaquine (or this compound)

-

Recombinant human CYP2D6 supersomes (e.g., from BD Gentest)

-

NADPH regeneration system (e.g., solutions A and B containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4, 100 mM)

-

CYP2D6 inhibitor (e.g., paroxetine) for inhibition studies

Procedure:

-

Prepare a reaction mixture by combining the recombinant CYP2D6 enzyme, NADPH regeneration system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 2 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding primaquine (at a specified final concentration, e.g., 10 μM) to the reaction mixture. For inhibition studies, the inhibitor (e.g., paroxetine (B1678475) at varying concentrations) is also added at this step.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Quench the reaction by adding a solvent like acetonitrile, which precipitates the proteins and stops the enzymatic activity.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of the parent drug and its metabolites using a suitable analytical method like UPLC-MS/MS.

Metabolite Identification and Quantification using LC-MS/MS

This protocol outlines the general approach for identifying and quantifying primaquine and its metabolites.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Procedure:

-

Inject the supernatant from the in vitro metabolism assay onto the UHPLC column.

-

Separate the parent drug and its metabolites using a suitable gradient elution program with mobile phases such as water and acetonitrile containing a modifier like formic acid.

-

Detect the eluted compounds using the mass spectrometer in positive electrospray ionization mode.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature) for the detection of primaquine and its expected metabolites.

-

Identify metabolites based on their retention time, accurate mass, and MS/MS fragmentation patterns. The use of isotopically labeled this compound will result in a characteristic mass shift in the parent drug and its metabolites, aiding in their identification.

-

Quantify the parent drug and its metabolites by comparing their peak areas to those of known standards or by using relative quantification methods.

Visualizations

Metabolic Pathway of Primaquine by CYP2D6

Caption: Primaquine metabolic pathways mediated by CYP2D6 and MAO-A.

Experimental Workflow for In Vitro CYP2D6 Inhibition Assay

Caption: Workflow for an in vitro CYP2D6 inhibition study of primaquine metabolism.

References

- 1. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]

- 3. Frontiers | Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Primaquine-13CD3: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Primaquine-13CD3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this document leverages the extensive research conducted on its non-labeled counterpart, primaquine (B1584692). The carbon-13 and deuterium (B1214612) labeling in this compound is not expected to significantly alter its chemical stability; however, it will result in a predictable mass shift for the parent molecule and its degradation products, which is a key consideration for mass spectrometry-based analytical methods.

Stability Profile of Primaquine

Primaquine is an 8-aminoquinoline (B160924) antimalarial drug.[1] Its stability is influenced by various environmental factors, including temperature, humidity, light, and pH.

Stability studies on primaquine phosphate (B84403) tablets have been conducted under various conditions.[2] Long-term storage stability data has been gathered at 25°C/60%RH and 30°C/75%RH, with accelerated stability testing at 40°C/75%RH for six months.[2] These studies indicated degradation at long-term storage conditions, leading to the recommendation of storing the product at temperatures not exceeding 25°C.[2] Primaquine phosphate tablets should be stored in well-closed, light-resistant containers.[1]

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Such studies on primaquine have been performed under acidic, basic, neutral, thermal, photolytic, and oxidative stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the typical conditions for forced degradation studies of primaquine.

| Condition | Reagents and Conditions | Observations |

| Acidic Hydrolysis | 0.1 M HCl, heated | Degradation observed |

| Basic Hydrolysis | 0.1 M NaOH, heated | Significant degradation |

| Neutral Hydrolysis | Water, heated | Less degradation compared to acidic and basic conditions |

| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Degradation occurs |

| Thermal Degradation | Solid drug exposed to high temperature (e.g., 60°C) | Degradation observed over time |

| Photolytic Degradation | Exposure to UV light | Potential for degradation |

Degradation Products

The degradation of primaquine can lead to the formation of several related substances. The primary degradation pathway involves oxidation and other reactions of the quinoline (B57606) ring and the diamine side chain.

One of the major metabolites, which can also be a degradation product, is carboxyprimaquine (cPQ) . This is formed through oxidative deamination of the primaquine side chain. Other potential degradation products include hydroxylated derivatives. A significant in vivo metabolite, which is highly unstable, is 5-hydroxyprimaquine , which is then converted to primaquine-5,6-orthoquinone . While these are metabolites, the pathways can inform potential degradation mechanisms under oxidative stress.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. Below are representative methodologies for forced degradation and analysis of primaquine.

Forced Degradation Protocol

This protocol outlines a general procedure for subjecting primaquine to various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of primaquine phosphate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 200 µg/mL.

-

Acidic Degradation: Mix equal volumes of the stock solution and a 0.1 M hydrochloric acid solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521).

-

Basic Degradation: Mix equal volumes of the stock solution and a 0.1 M sodium hydroxide solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a specified period.

-

Thermal Degradation: Expose the solid primaquine drug substance to dry heat in an oven at a high temperature (e.g., 60°C) for an extended period. Samples are then dissolved in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the primaquine solution to UV light in a photostability chamber for a defined duration. A control sample should be kept in the dark.

-

Sample Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC or UPLC.

Analytical Method: Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating and quantifying primaquine from its degradation products.

-

Chromatographic System: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Run Time: A short run time of around 5 minutes is often sufficient.

The method must be validated according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness to be considered stability-indicating.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of primaquine.

Caption: Workflow for forced degradation studies of this compound.

Metabolic Pathways of Primaquine

The metabolic degradation of primaquine in vivo provides insights into potential chemical transformations. The following diagram outlines the main metabolic pathways.

Caption: Major metabolic pathways of primaquine in humans.

References

Primaquine-13CD3 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the analytical chemistry and specifications relevant to Primaquine-13CD3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the antimalarial drug Primaquine. While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, this document outlines the typical quality control parameters, analytical methodologies, and structural information based on available data for Primaquine and its analogs.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Primaquine, where a methyl group is substituted with a carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Primaquine in biological matrices.

| Property | Specification |

| Chemical Name | 8-(4-amino-1-(methyl-13CD3)-butylamino)-6-methoxyquinoline |

| Chemical Formula | C₁₄¹³CH₁₈D₃N₃O |

| Molecular Weight | Approximately 263.38 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents such as DMSO and Methanol |

Analytical Specifications and Methods

A Certificate of Analysis for this compound would typically include the following specifications, determined by a variety of analytical techniques.

| Parameter | Typical Specification | Analytical Method |

| Purity (by HPLC/UPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Isotopic Purity | ≥99% | Mass Spectrometry (MS) |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

| Water Content | To be reported | Karl Fischer Titration |

Experimental Protocols

Detailed experimental protocols are essential for the accurate use and analysis of this compound. Below are representative methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of this compound.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) to obtain fragmentation patterns. The fragmentation of Primaquine typically shows characteristic losses of the side chain.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the isotopic labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Experiments:

-

¹H NMR: To observe the proton signals of the molecule. The signal corresponding to the methyl group in unlabeled Primaquine will be absent or significantly reduced.

-

¹³C NMR: To confirm the presence of the ¹³C-labeled carbon. The signal for this carbon will be enhanced.

-

-

Data Analysis: The chemical shifts and coupling constants are compared with the expected values for the structure.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for using this compound as an internal standard and a conceptual representation of its role in analytical measurements.

Caption: Workflow for Quantification of Primaquine using this compound.

Caption: Role of this compound in Mass Spectrometric Quantification.

Methodological & Application

Application Note: High-Throughput Quantification of Primaquine in Human Plasma Using Primaquine-¹³CD₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of primaquine (B1584692) in human plasma. The use of a stable isotope-labeled internal standard, Primaquine-¹³CD₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput bioanalysis in clinical and pharmacokinetic studies.

Introduction

Primaquine is an 8-aminoquinoline (B160924) drug, critical for the radical cure of Plasmodium vivax and P. ovale malaria due to its activity against the dormant liver-stage hypnozoites.[1] Accurate quantification of primaquine in biological matrices is essential for pharmacokinetic assessments, therapeutic drug monitoring, and drug development. LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[2]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample preparation and the influence of matrix components on analyte ionization.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Primaquine-¹³CD₃, is the gold standard for mitigating these issues.[4] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable correction and leading to more accurate and precise results.[5] This document outlines a validated method for the determination of primaquine in human plasma using Primaquine-¹³CD₃ as the internal standard.

Experimental

Materials and Reagents

-

Primaquine diphosphate (B83284) (Reference Standard)

-

Primaquine-¹³CD₃ (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile (B52724)

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (with anticoagulant)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of primaquine from human plasma.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

-

LC System: UHPLC system

-

Column: Hypersil GOLD™ aQ C₁₈ column (100 × 2.1 mm, 1.9 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 1 µL

-

Column Temperature: 25 °C

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of primaquine from potential interferences.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Spray Voltage: 4.0 kV

-

Vaporizer Temperature: 350 °C

-

Ion Transfer Capillary Temperature: 370 °C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

The MRM transitions for primaquine and the internal standard should be optimized. Based on available data for similar compounds, the transitions would be:

-

Primaquine: m/z 260.1 → 175.1

-

Primaquine-¹³CD₃: m/z 263.2 → 178.1

Results and Discussion

The use of Primaquine-¹³CD₃ as an internal standard provides effective correction for potential matrix effects and variations during sample processing. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Method Validation Data

The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for primaquine analysis.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 9.8 | < 10.7 | 90.1 - 112.9 |

| Low QC | 3 | < 9.8 | < 10.7 | 90.1 - 112.9 |

| Mid QC | 50 | < 9.8 | < 10.7 | 90.1 - 112.9 |

| High QC | 400 | < 9.8 | < 10.7 | 90.1 - 112.9 |

| Parameter | Result |

| Extraction Recovery | 90.1 - 112.9 % |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for primaquine quantification.

Primaquine Metabolic Pathway

References

- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Primaquine in Human Plasma using Primaquine-¹³CD₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of primaquine (B1584692) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Primaquine-¹³CD₃, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol outlined below is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of primaquine concentrations.

Introduction

Primaquine is an 8-aminoquinoline (B160924) drug essential for the radical cure of Plasmodium vivax and P. ovale malaria, preventing relapse by targeting the dormant liver stages of the parasite.[1][2] Accurate quantification of primaquine in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy while minimizing dose-dependent toxicity, such as hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by mass spectrometry. The SIL-IS, in this case, Primaquine-¹³CD₃, co-elutes with the analyte and has nearly identical chemical and physical properties, but a different mass. This allows for effective correction of variations during sample preparation and ionization, leading to highly reliable data. This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of primaquine in human plasma.

Experimental

Materials and Reagents

-

Primaquine diphosphate (B83284) (Reference Standard)

-

Primaquine-¹³CD₃ (Internal Standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)[1]

-

Methanol (B129727) (HPLC grade)[1]

-

Formic acid (LC-MS grade)[1]

-

Water (deionized, 18 MΩ·cm)

-

96-well protein precipitation plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 100 × 2.1 mm, 1.9 µm particle size)[1]

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of primaquine in methanol.

-

Prepare a 1 mg/mL stock solution of Primaquine-¹³CD₃ in methanol.

Working Standard Solutions:

-

Prepare intermediate and working standard solutions of primaquine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.[1]

-

Prepare a working internal standard solution of Primaquine-¹³CD₃ at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.[1]

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 500 ng/mL.[3]

-

Prepare QC samples at four concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 100 ng/mL), High (HQC, 400 ng/mL), and Lower Limit of Quantification (LLOQ, 1 ng/mL).[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of primaquine from plasma samples.[1]

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 50 µL of each sample in a 96-well plate, add 10 µL of the 100 ng/mL Primaquine-¹³CD₃ working solution.

-

Add 150 µL of acetonitrile to each well to precipitate the plasma proteins.[1]

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10-90% B over 3 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Primaquine | 260.2 → 175.1 |

| Primaquine-¹³CD₃ | 264.2 → 179.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500 °C |

Experimental Workflow

Caption: Workflow for the quantitative analysis of primaquine in human plasma.

Results and Data Presentation

The bioanalytical method was validated according to the FDA and EMA guidelines.[1] The validation assessed linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1-500 ng/mL. A linear regression with a 1/x² weighting factor was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in the table below. The acceptance criteria are a precision (%CV) within ±15% (±20% for LLOQ) and an accuracy (% bias) within ±15% of the nominal value (±20% for LLOQ).[1]

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Accuracy (% Bias) (n=18) |

| LLOQ | 1 | 8.5 | 10.2 | 5.3 | 4.8 |

| LQC | 3 | 6.1 | 7.5 | -2.7 | -3.1 |

| MQC | 100 | 4.2 | 5.8 | 1.5 | 2.0 |

| HQC | 400 | 3.5 | 4.9 | -0.8 | -1.2 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 92.5 | 98.7 |

| MQC | 100 | 94.1 | 101.2 |

| HQC | 400 | 93.7 | 99.5 |

The recovery of primaquine from human plasma was consistent and reproducible.[1] The matrix effect was minimal, demonstrating the effectiveness of the sample cleanup procedure and the use of the stable isotope-labeled internal standard.

Signaling Pathway Diagram

While this application note focuses on a quantitative analytical method, the therapeutic action of primaquine is dependent on its metabolism. The following diagram illustrates the metabolic activation pathway of primaquine.

Caption: Metabolic activation of primaquine.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of primaquine in human plasma. The use of Primaquine-¹³CD₃ as an internal standard ensures high accuracy and precision. The method has been validated according to regulatory guidelines and is suitable for use in clinical and non-clinical studies that require the measurement of primaquine concentrations.

References

- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Primaquine in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract